Methyl 4-nitrononanoate
CAS No.: 114020-95-0
Cat. No.: VC14265480
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114020-95-0 |
|---|---|
| Molecular Formula | C10H19NO4 |
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | methyl 4-nitrononanoate |
| Standard InChI | InChI=1S/C10H19NO4/c1-3-4-5-6-9(11(13)14)7-8-10(12)15-2/h9H,3-8H2,1-2H3 |
| Standard InChI Key | KJMWTTYDQULDNM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(CCC(=O)OC)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Methyl 4-nitrononanoate belongs to the class of aliphatic nitro esters, combining the features of a long-chain carboxylic acid ester and a nitroalkane. Its molecular formula, C₁₀H₁₉NO₄, corresponds to a molecular weight of 217.26 g/mol. The compound’s structure comprises a nonanoic acid backbone (nine-carbon chain) with a nitro group at the C4 position and a methyl ester group at the C1 position (Figure 1).
Key structural features:
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Nitro group (-NO₂): Introduces strong electron-withdrawing effects, influencing reactivity in reduction, substitution, and electrophilic reactions .
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Ester moiety (-COOCH₃): Enhances solubility in organic solvents and modifies hydrolysis kinetics compared to free carboxylic acids .
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Aliphatic chain: The nine-carbon backbone contributes to hydrophobic interactions, impacting physical properties like melting point and lipid solubility.
Table 1: Theoretical Physicochemical Properties of Methyl 4-Nitrononanoate
Synthesis Pathways and Reaction Mechanisms
While no direct synthesis reports for methyl 4-nitrononanoate exist in the provided sources, its preparation can be inferred from methods used for shorter-chain analogs like methyl 4-nitropentanoate . Two plausible routes are outlined below:
Nitration of Methyl Non-3-enoate
A conceptual pathway involves the nitration of an unsaturated ester precursor:
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Substrate: Methyl non-3-enoate (C₁₀H₁₈O₂).
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Nitration: Reaction with nitric acid (HNO₃) or mixed acids (HNO₃/H₂SO₄) under controlled conditions (0–5°C) to add a nitro group across the double bond, yielding methyl 4-nitrononanoate via Markovnikov addition .
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Purification: Column chromatography or recrystallization to isolate the product.
Oxidation of 4-Nitrononanol
An alternative route employs oxidation of a nitro alcohol intermediate:
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Synthesis of 4-nitrononanol: Nitroaldol reaction between pentanal and nitroethane, followed by hydrogenation.
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Esterification: Reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄) to form the methyl ester .
Reactivity and Functional Transformations
The nitro and ester groups in methyl 4-nitrononanoate enable diverse chemical transformations, mirroring behaviors observed in shorter-chain nitro esters :
Reduction Reactions
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Catalytic Hydrogenation: Conversion of the nitro group to an amine, yielding methyl 4-aminononanoate (potential precursor for polyamides or pharmaceuticals) .
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Selective Reductions: Use of Zn/HCl or SnCl₂ to generate hydroxylamine or imine intermediates .
Hydrolysis and Saponification
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Acidic Hydrolysis: Nitro group remains intact while the ester converts to 4-nitrononanoic acid.
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Basic Saponification: Produces sodium 4-nitrononanoate, a surfactant candidate .
Knowledge Gaps and Future Research Directions
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Synthetic Optimization: Developing efficient, scalable routes to methyl 4-nitrononanoate remains unexplored.
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Thermal Stability Studies: Differential scanning calorimetry (DSC) data are needed to assess storage and handling risks.
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Biological Activity Screening: Evaluation of antimicrobial or anticancer potential via nitroreductase-activated cytotoxicity.
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